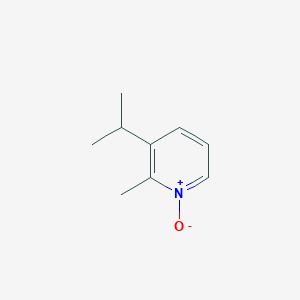![molecular formula C11H11FN2O B8734249 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide](/img/structure/B8734249.png)
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide
Overview
Description
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide is an organic compound with the molecular formula C11H11FN2O It is a derivative of acetamide, featuring a cyano group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide typically involves the reaction of 4-fluorobenzylamine with ethyl cyanoacetate. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Condensation: Reagents such as aldehydes or ketones, and catalysts like p-toluenesulfonic acid.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Formation of substituted amides.
Condensation: Formation of imines or other condensation products.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-fluorobenzyl)acetamide
- 2-cyano-N-(4-methoxybenzyl)acetamide
- 2-cyano-N-(2-phenoxyethyl)acetamide
- 2-cyano-N-cyclohexylacetamide
Uniqueness
2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide is unique due to the presence of both the cyano and fluorophenyl groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The fluorophenyl group, in particular, enhances the compound’s stability and lipophilicity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-cyano-N-[2-(4-fluorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-9(2-4-10)6-8-14-11(15)5-7-13/h1-4H,5-6,8H2,(H,14,15) |
InChI Key |
XSWSVEVQVGNYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)CC#N)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE](/img/structure/B8734275.png)
![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8734278.png)
